

An In-depth Technical Guide to 3-Octyne: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 3-Octyne

Cat. No.: B096577

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Octyne**, a valuable internal alkyne in organic synthesis. It details the compound's chemical and physical properties, provides a thorough experimental protocol for its synthesis and characterization, and explores its potential applications in medicinal chemistry and drug development.

Core Properties of 3-Octyne

3-Octyne, also known as ethylbutylacetylene, is a colorless liquid with a characteristic odor. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value	Reference
CAS Number	15232-76-5	[1]
Molecular Formula	C ₈ H ₁₄	[1]
Molecular Weight	110.20 g/mol	[2]
Boiling Point	131-132 °C	
Melting Point	-55 °C	
Density	0.751 g/mL at 25 °C	

Synthesis of 3-Octyne: An Experimental Protocol

The most common and efficient method for the synthesis of **3-Octyne** is the alkylation of a terminal alkyne, specifically 1-butyne, with an alkyl halide, 1-bromobutane, in the presence of a strong base such as sodium amide (NaNH_2).^{[3][4][5]} This $\text{S}_{\text{n}}2$ reaction proceeds via the formation of a sodium acetylide intermediate.

Materials and Equipment

- 1-Butyne
- 1-Bromobutane
- Sodium amide (NaNH_2)
- Anhydrous liquid ammonia
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dry ice condenser
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Distillation apparatus
- NMR spectrometer
- IR spectrometer

- Mass spectrometer

Experimental Procedure

1. Reaction Setup:

- A dry, 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet for maintaining an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled in a dry ice-acetone bath.
- Approximately 200 mL of anhydrous liquid ammonia is condensed into the flask.

2. Formation of Sodium Butynide:

- To the stirred liquid ammonia, 0.5 moles of sodium amide is carefully added in portions.
- 0.55 moles of 1-butyne is then slowly bubbled through the solution. The reaction is exothermic and should be controlled by the rate of addition.
- The mixture is stirred for one hour to ensure the complete formation of the sodium butynide salt.

3. Alkylation Reaction:

- 0.5 moles of 1-bromobutane is added dropwise to the reaction mixture over a period of 30 minutes.
- After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to stir at room temperature overnight, allowing the ammonia to evaporate.

4. Work-up and Purification:

- The remaining residue is cautiously treated with 100 mL of a saturated aqueous ammonium chloride solution to quench any unreacted sodium amide.
- The mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted three times with 50 mL portions of diethyl ether.

- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed by rotary evaporation.
- The crude **3-Octyne** is purified by fractional distillation. The fraction boiling at 131-132 °C is collected.

Characterization

The identity and purity of the synthesized **3-Octyne** should be confirmed by spectroscopic methods.

- ^1H NMR: The proton NMR spectrum should show characteristic signals for the ethyl and butyl groups adjacent to the alkyne.
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of the eight carbon atoms, with the two sp-hybridized carbons of the alkyne appearing in the downfield region.
- IR Spectroscopy: The infrared spectrum should exhibit a weak characteristic absorption band for the $\text{C}\equiv\text{C}$ triple bond stretch around $2200\text{-}2300\text{ cm}^{-1}$.^[1]
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of **3-Octyne** ($\text{m/z} = 110.20$).

Applications in Drug Development and Medicinal Chemistry

While specific applications of **3-Octyne** in marketed drugs are not prevalent, its alkyne functional group makes it a versatile building block in medicinal chemistry.^[6] Alkynes are key components in various synthetic transformations, including:

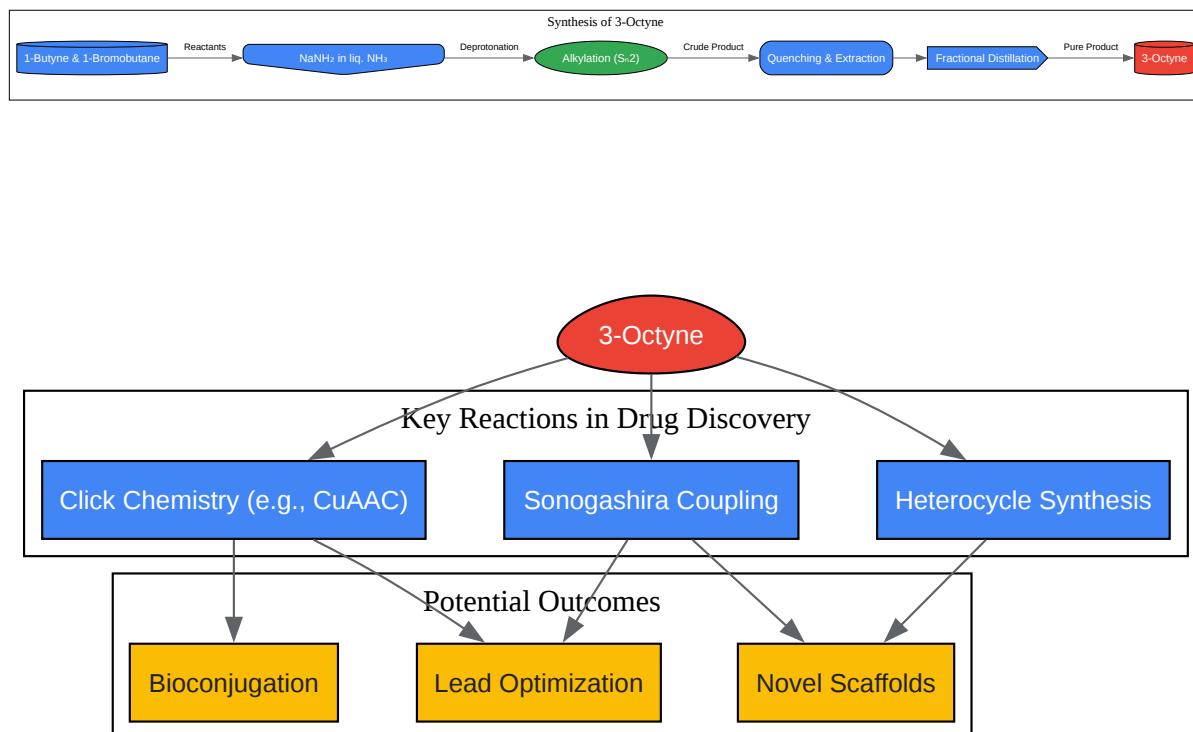
- Click Chemistry: The carbon-carbon triple bond of **3-Octyne** can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. This highly efficient and bioorthogonal "click" reaction is widely used in drug discovery for lead generation and optimization, bioconjugation, and the synthesis of complex molecular architectures.

- Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, a common transformation in the synthesis of pharmaceutical compounds.
- Synthesis of Heterocycles: Alkynes are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core structure of many drugs.

The ethyl and butyl chains of **3-Octyne** can be further functionalized to modulate the lipophilicity and steric properties of a lead compound, potentially improving its pharmacokinetic and pharmacodynamic profile.

Experimental Workflow and Logic Diagrams

To visually represent the synthesis and potential applications of **3-Octyne**, the following diagrams are provided in the DOT language for Graphviz.



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